3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide
Brand Name: Vulcanchem
CAS No.: 154094-88-9
VCID: VC21102454
InChI: InChI=1S/C12H15N7O5/c20-10(2-7-17-9-5-15-12(17)19(23)24)13-3-1-6-16-8-4-14-11(16)18(21)22/h4-5,8-9H,1-3,6-7H2,(H,13,20)
SMILES: C1=CN(C(=N1)[N+](=O)[O-])CCCNC(=O)CCN2C=CN=C2[N+](=O)[O-]
Molecular Formula: C12H15N7O5
Molecular Weight: 337.29 g/mol

3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide

CAS No.: 154094-88-9

Cat. No.: VC21102454

Molecular Formula: C12H15N7O5

Molecular Weight: 337.29 g/mol

* For research use only. Not for human or veterinary use.

3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide - 154094-88-9

Specification

CAS No. 154094-88-9
Molecular Formula C12H15N7O5
Molecular Weight 337.29 g/mol
IUPAC Name 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide
Standard InChI InChI=1S/C12H15N7O5/c20-10(2-7-17-9-5-15-12(17)19(23)24)13-3-1-6-16-8-4-14-11(16)18(21)22/h4-5,8-9H,1-3,6-7H2,(H,13,20)
Standard InChI Key QKWIUUWNGGRAKM-UHFFFAOYSA-N
SMILES C1=CN(C(=N1)[N+](=O)[O-])CCCNC(=O)CCN2C=CN=C2[N+](=O)[O-]
Canonical SMILES C1=CN(C(=N1)[N+](=O)[O-])CCCNC(=O)CCN2C=CN=C2[N+](=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator